molecular formula C6H14NO4PS3 B15342706 2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate CAS No. 3853-61-0

2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate

Cat. No.: B15342706
CAS No.: 3853-61-0
M. Wt: 291.4 g/mol
InChI Key: UVUWCTMVUUPDDF-UHFFFAOYSA-N
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Description

2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol groups into sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction pathway and reagents used.

Scientific Research Applications

2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methacryloyloxy)ethyl carbamate
  • 2-(Dimethoxyphosphinothioyl)ethyl carbamate
  • 2-(Dimethoxyphosphinothioylsulfanyl)ethyl carbamate

Uniqueness

2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is unique due to its dual thiol and carbamate functional groups, which provide a versatile platform for chemical modifications and reactions. This dual functionality distinguishes it from other similar compounds and enhances its utility in various research applications .

Properties

CAS No.

3853-61-0

Molecular Formula

C6H14NO4PS3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate

InChI

InChI=1S/C6H14NO4PS3/c1-9-12(13,10-2)15-5-14-4-3-11-6(7)8/h3-5H2,1-2H3,(H2,7,8)

InChI Key

UVUWCTMVUUPDDF-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)SCSCCOC(=O)N

Origin of Product

United States

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